6-Amino-2,3-dichlorobenzonitrile
Overview
Description
6-Amino-2,3-dichlorobenzonitrile: is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and an amino group. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
It is known that dichlorobenzonitriles and their derivatives have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .
Mode of Action
It is known that dichlorobenzonitriles interfere with cellulose synthesis
Pharmacokinetics
It is known that the compound has a molecular weight of 18703 , which could influence its pharmacokinetic properties
Action Environment
It is known that the compound should be stored at ambient temperature , suggesting that temperature could influence its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-2,3-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,3-dichlorobenzyl chloride. This method is advantageous as it operates at relatively lower temperatures and yields high purity products .
Industrial Production Methods: In industrial settings, the production of dichlorobenzonitriles, including this compound, is often achieved through the catalytic ammoxidation of dichlorotoluenes. This process is preferred due to its cost-effectiveness and environmental friendliness. The reaction typically involves the use of cheaper chlorotoluenes as starting materials, resulting in high yield and high purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Dichlorobenzoic acids.
Reduction Products: Amino derivatives with altered functional groups
Scientific Research Applications
6-Amino-2,3-dichlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and engineering plastics
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 3,4-Dichlorobenzonitrile
Comparison: 6-Amino-2,3-dichlorobenzonitrile is unique due to the presence of both amino and dichloro substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other dichlorobenzonitriles. For instance, the amino group enhances its potential for forming hydrogen bonds, which can be crucial in biological interactions .
Properties
IUPAC Name |
6-amino-2,3-dichlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBKSPMCKFIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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